molecular formula C17H19N5OS2 B14934834 4-butyl-N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

4-butyl-N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B14934834
M. Wt: 373.5 g/mol
InChI Key: LHRUDNJDYKSLKO-UHFFFAOYSA-N
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Description

The compound 4-butyl-N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a heterocyclic molecule featuring a fused thiadiazole-thiazole core with a carboxamide linker. Its structure includes a cyclopropyl-substituted 1,3,4-thiadiazole ring, a butyl chain, and a pyrrole moiety, which collectively influence its electronic and steric properties. Structural determination of such complex molecules often relies on crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement .

Properties

Molecular Formula

C17H19N5OS2

Molecular Weight

373.5 g/mol

IUPAC Name

4-butyl-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H19N5OS2/c1-2-3-6-12-13(24-17(18-12)22-9-4-5-10-22)14(23)19-16-21-20-15(25-16)11-7-8-11/h4-5,9-11H,2-3,6-8H2,1H3,(H,19,21,23)

InChI Key

LHRUDNJDYKSLKO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NN=C(S3)C4CC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, such as the thiadiazole and thiazole rings. These are then functionalized with the appropriate substituents, including the butyl and cyclopropyl groups. Common reagents used in these reactions include thionyl chloride, hydrazine, and various alkylating agents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

4-butyl-N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-butyl-N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural Comparison

The compound’s structural uniqueness lies in its dual heterocyclic system (thiadiazole and thiazole) and substituent diversity. Key analogs include:

Compound Name Core Structure Substituents Key Features
Target Compound Thiadiazole-Thiazole Cyclopropyl, butyl, pyrrole, carboxamide Dual heterocyclic system; bulky substituents enhance steric hindrance
5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine () 1,3,4-Thiadiazole Phenylpropyl, 2-chlorophenyl amine Single thiadiazole ring; halogenated aryl group
Compound 74 () Thiazole-Benzodioxolane 4-Methoxyphenyl, pyrrolidin-1-yl benzoyl, cyclopropane-carboxamide Thiazole-carboxamide hybrid; polar substituents (methoxy, pyrrolidine)

Key Observations :

  • The target compound’s cyclopropyl group on the thiadiazole ring is rare compared to phenyl or alkyl substituents in analogs (e.g., ) .

Yield Comparison :

  • Thiadiazole cyclization (): ~60–75% yield.
Spectral Data Analysis

NMR profiling (as in ) reveals how substituents alter chemical environments:

  • Region A (Positions 39–44) : The cyclopropyl group in the target compound would deshield adjacent protons, causing downfield shifts compared to phenyl-substituted analogs (e.g., ) .
  • Region B (Positions 29–36) : The pyrrole moiety’s electron-rich nature may upfield-shift nearby protons, contrasting with electron-withdrawing groups (e.g., chlorine in ) .

Biological Activity

The compound 4-butyl-N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex heterocyclic molecule notable for its diverse biological activities. Its structure includes multiple functional groups that contribute to its potential therapeutic effects. This article reviews the biological activity of this compound based on various studies and findings.

Structural Characteristics

The molecular formula of the compound is C17H19N5O2S2C_{17}H_{19}N_{5}O_{2}S_{2} with a molecular weight of approximately 377.5 g/mol . Its unique structural features include:

  • Thiazole ring
  • Pyrrole moiety
  • Thiadiazole unit

These components suggest a high potential for interaction with biological targets, influencing various biochemical pathways.

Anticancer Properties

Research indicates that compounds containing thiadiazole and thiazole structures often exhibit significant cytotoxic activity against cancer cell lines. For instance, derivatives of thiadiazoles have shown promising results in inhibiting the growth of cancer cells, including those from breast (MCF-7) and cervical (HeLa) origins. The compound may share similar properties due to its structural composition .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell LineIC50 Value (µM)Reference
4-butyl-N-[...]HeLa29
4-butyl-N-[...]MCF-7Not specified

Anti-inflammatory Activity

Compounds with similar structural motifs have been investigated for their anti-inflammatory properties. The presence of the thiadiazole and thiazole rings may enhance the compound's ability to inhibit inflammatory mediators like cyclooxygenase (COX) and lipoxygenase (LO), which are crucial in inflammatory pathways .

Antimicrobial Activity

The compound's structural analogs have demonstrated antimicrobial properties against various bacterial strains. The thiazole and thiadiazole moieties are known to contribute to such activities by disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

The mechanism of action for this compound likely involves:

  • Interaction with Enzymatic Targets : The compound may act as an inhibitor for enzymes involved in inflammatory responses or cancer progression.
  • Receptor Modulation : It could also modulate receptor activity, affecting signal transduction pathways critical for cell proliferation and survival.

Understanding these interactions is vital for elucidating its therapeutic potential.

Case Studies

A study focused on synthesizing various thiadiazole derivatives highlighted the anticancer efficacy of compounds similar to the one . The derivatives were evaluated using MTT assays against cancer cell lines, demonstrating that modifications in structure significantly influenced biological activity .

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